Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with ethyl 4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate, with the mixture being heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piribedil: An antiparkinsonian agent with a similar piperazine structure.
Buspirone: An anxiolytic drug that also contains a piperazine ring.
Quetiapine: An antipsychotic medication with a related chemical structure.
Uniqueness
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.
Biological Activity
Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperazine ring substituted with a benzodioxole group , contributing to its unique pharmacological properties. The molecular formula is C22H25N3O5 with a molecular weight of approximately 413.45 g/mol.
Property | Value |
---|---|
Molecular Formula | C22H25N3O5 |
Molecular Weight | 413.45 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to bind to specific receptors and enzymes, modulating their activity and influencing biochemical pathways. Notably, it exhibits potential as an inhibitor of certain enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that the compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it showed notable inhibitory effects on Escherichia coli and Staphylococcus aureus.
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It has shown promise in inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes suggests potential therapeutic applications in cognitive disorders.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In a study involving human pancreatic cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Mechanistic studies suggested that this effect was mediated through the induction of reactive oxygen species (ROS) and subsequent activation of caspase pathways.
Research Findings
Recent findings highlight the compound's multifaceted biological activities:
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Induces apoptosis in cancer cells via oxidative stress.
- Neuroprotective Effects : Inhibits cholinesterase activity; potential for treating Alzheimer's disease.
Properties
Molecular Formula |
C25H28N4O5 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H28N4O5/c1-2-32-24(31)21-22(18-6-4-3-5-7-18)26-25(27-23(21)30)29-12-10-28(11-13-29)15-17-8-9-19-20(14-17)34-16-33-19/h3-9,14,21-22H,2,10-13,15-16H2,1H3,(H,26,27,30) |
InChI Key |
ZITHJOUPPHLFMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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